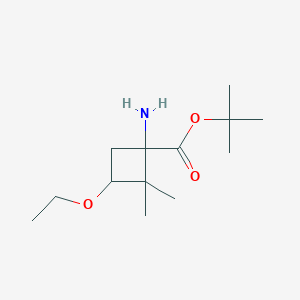

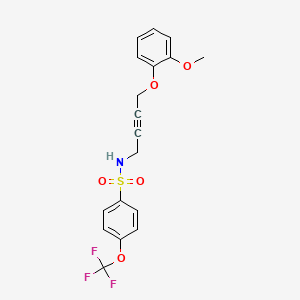

![molecular formula C15H16N4O2S B2897780 1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903883-93-1](/img/structure/B2897780.png)

1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole and a thieno[2,3-d]pyrimidine . These types of structures are often found in pharmaceuticals and other biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a thieno[2,3-d]pyrimidine, which is a fused ring system containing a thiophene and a pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could allow for hydrogen bonding, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- The synthesis of thieno[2,3-d]pyrimidines, which are structurally related to the compound , involves various chemical reactions. For instance, a study described the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, highlighting the formation of tricyclic 1,3-oxazinone derivatives and bisamides through specific reaction conditions (Wagner, Vieweg, & Leistner, 1993).

Antimicrobial and Anticancer Applications

- Some derivatives of thieno[2,3-d]pyrimidines have shown antimicrobial and anticancer properties. For instance, certain 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and found to possess antistaphylococcal activity (Kostenko et al., 2008).

- A study involving novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the broad scope of biological activities these compounds can exhibit (Rahmouni et al., 2016).

Novel Synthetic Approaches

- Innovative methods for synthesizing related compounds like thienopyrazole derivatives have been developed. These methods involve specific reactions to form chloromethyl pyrimidinone compounds and thiol derivatives, which are then alkylated to produce various compounds (Ahmed, El-Dean, Zaki, & Radwan, 2018).

- New approaches to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been reported, demonstrating the versatility of synthetic methods available for these types of compounds (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Antiallergenic Activity

- Certain 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates have been identified as orally active antiallergy agents. Research indicates that modifications to the compound, such as specific substitutions at the 5 and 6 positions, optimize antiallergenic activity (Temple et al., 1979).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-10-17-14-11(5-9-22-14)15(21)19(10)8-6-16-13(20)12-4-3-7-18(12)2/h3-5,7,9H,6,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMHXDWBHHSEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

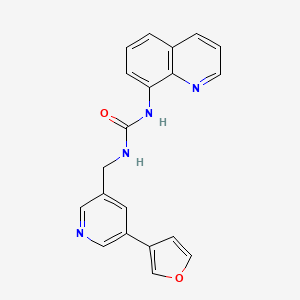

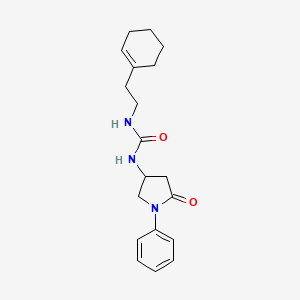

![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)

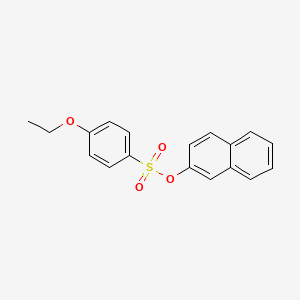

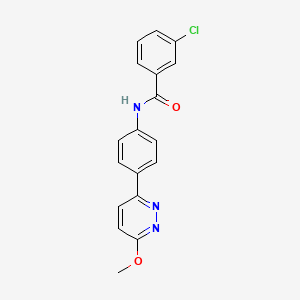

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

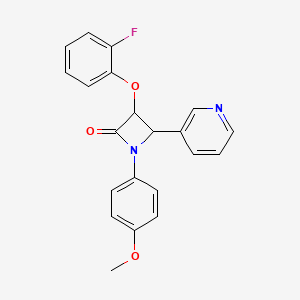

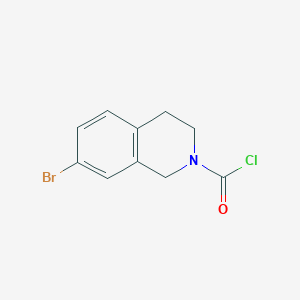

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)

![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)